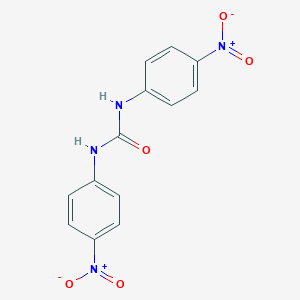

1,3-双(4-硝基苯基)脲

概述

描述

1,3-Bis(4-nitrophenyl)urea, also known as 1,3-Bis(4-nitrophenyl)urea, is a useful research compound. Its molecular formula is C13H10N4O5 and its molecular weight is 302.24 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3-Bis(4-nitrophenyl)urea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101086. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Carbanilides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Bis(4-nitrophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(4-nitrophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

1,3-双(4-硝基苯基)脲及其金属(II)配合物已因其抗菌活性而被研究 . 金属配合物显示出比配体和标准药物更高的抗菌活性以及更好的抑制效果 . 在这些配合物中,含有Zn金属的化合物对所有四种测试细菌均表现出更大的抗菌活性,并且对粘质沙雷氏菌更有效 .

金属(II)配合物的合成

1,3-双(4-硝基苯基)脲用于双核金属(II)配合物的合成 . 这些配合物已通过傅里叶变换红外光谱 (FT-IR)、紫外可见 (UV-Visible)、核磁共振 (1H-NMR)、质谱和摩尔电导率测量来表征 .

晶体学

1,3-二乙基-1,3-双(4-硝基苯基)脲的晶体(1,3-双(4-硝基苯基)脲的衍生物)是通过甲醇溶液缓慢蒸发而生长的 . X射线衍射测量在STOE IPDS-2/2T衍射仪上进行,该衍射仪使用单色化Mo Kα(λ = 0.71073 Å)辐射 .

抗生育剂

1,3-双(4-硝基苯基)脲是鸡、鸭和鹅血浆中抗生育剂尼卡巴嗪的活性成分 .

球虫病的预防治疗

尼卡巴嗪含有1,3-双(4-硝基苯基)脲作为活性成分,用于预防家禽球虫病 .

尼卡巴嗪残留量的测定

作用机制

安全和危害

未来方向

The antibacterial activities of 1,3-Bis(4-nitrophenyl)urea and its metal complexes were examined against two Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) and two Gram-negative bacteria (Escherichia coli and Serratia marcescens) . It was found that metal complexes displayed much higher antibacterial activities and better inhibitory effects than that of the ligand and standard drugs . This suggests potential future directions in leveraging these properties for medicinal applications.

属性

IUPAC Name |

1,3-bis(4-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZZOKXIXNSKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043761 | |

| Record name | 4,4'-Dinitrodiphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-90-6 | |

| Record name | 4,4′-Dinitrocarbanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dinitrocarbanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dinitrocarbanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-bis(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dinitrodiphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(4-nitrophenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DINITROCARBANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IDD210E75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,3-bis(4-nitrophenyl)urea interact with anions, and what factors influence this interaction?

A: 1,3-Bis(4-nitrophenyl)urea acts as a hydrogen bond donor, interacting with various anions through its urea NH groups. [, ] The strength of this interaction depends on the anion's basicity. For instance, stronger bases like acetate (CH3COO-) form more stable complexes than weaker bases like nitrate (NO3-). [] Interestingly, fluoride (F-) initially forms a strong hydrogen-bonded complex but can deprotonate the urea at higher concentrations due to the formation of stable bifluoride (HF2-) ions. []

Q2: Can computational methods provide insights into the anion recognition properties of 1,3-bis(4-nitrophenyl)urea?

A: Yes, molecular dynamics (MD) simulations have been employed to investigate the interactions of 1,3-bis(4-nitrophenyl)urea with anions in different solvents. [] These simulations revealed stronger interactions with oxyanions compared to halide anions in water. [] In acetonitrile, a less polar solvent, the interactions with all tested anions were significantly stronger, suggesting solvent polarity plays a crucial role in anion recognition. []

Q3: What is the structural characterization of 1,3-bis(4-nitrophenyl)urea?

A: While the provided abstracts lack specific spectroscopic data, we can deduce some information. 1,3-Bis(4-nitrophenyl)urea's molecular formula is C13H10N4O5, and its molecular weight is 302.25 g/mol. [] The compound is characterized as forming bright yellow complexes with various oxoanions in acetonitrile solution. [] Further structural details can be found in its crystal structure, which has been determined for its complex with tetrabutylammonium hydrogencarbonate ([Bu4N][1.HCO3]). []

Q4: Are there any known biological applications of 1,3-bis(4-nitrophenyl)urea?

A: 1,3-Bis(4-nitrophenyl)urea is a component of the anticoccidial drug nicarbazin, used in poultry treatment. [] This suggests potential biological activity, but the provided research focuses on its analytical detection in eggs rather than its mechanism of action. [] Separately, a study investigated the antibacterial activity of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea and its metal complexes. [] This derivative exhibited promising results against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing antibacterial agents based on this scaffold. []

Q5: What analytical methods are used to study 1,3-bis(4-nitrophenyl)urea?

A: Liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (LC-APCI-MS) is a key technique for analyzing 1,3-bis(4-nitrophenyl)urea, particularly in complex matrices like eggs. [] This method offers high sensitivity, enabling the detection and quantification of trace amounts of the compound. [] Additionally, techniques like UV-Vis spectroscopy, NMR, and FTIR are likely employed for its characterization, though specific data is not provided in the abstracts. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)

![4-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B30235.png)